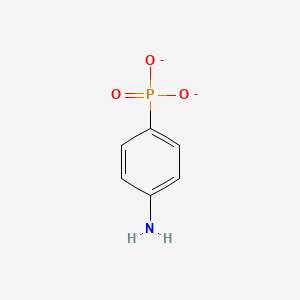

4-Phosphonatoaniline

Vue d'ensemble

Description

4-Phosphonatoaniline: 4-Aminophenylphosphate , is a chemical compound belonging to the class of phosphonic acid derivatives. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Applications De Recherche Scientifique

Électronique et polymères conducteurs

La 4-Phosphonatoaniline peut être intégrée dans des polymères conducteurs comme la polyaniline pour améliorer leurs propriétés électriques. Ces polymères modifiés trouvent des applications dans les batteries, les capteurs et les supercondensateurs en raison de leur conductivité améliorée et de leur stabilité environnementale .

Développement de capteurs

Le groupe phosphonate du composé peut interagir avec divers analytes, ce qui le rend utile pour le développement de capteurs de fluorescence. Ces capteurs peuvent détecter le phosphate inorganique et le pyrophosphate, essentiels à la surveillance environnementale et aux diagnostics médicaux .

Supercondensateurs

Dans le domaine du stockage d'énergie, la this compound peut contribuer au développement de supercondensateurs. Elle peut être utilisée pour modifier les matériaux d'électrode, améliorant ainsi leurs performances en augmentant la surface et la conductivité électrique .

Traitement des eaux usées

La this compound peut jouer un rôle dans le traitement des eaux usées, en particulier dans les procédés impliquant l'élimination de contaminants organiques comme l'aniline. Sa structure chimique pourrait être bénéfique dans les procédés d'oxydation avancés ou en tant que partie des systèmes catalytiques .

Dispositifs optoélectroniques

Les propriétés électroniques uniques de la this compound en font un candidat pour une utilisation dans les dispositifs optoélectroniques. Elle peut potentiellement être utilisée dans la synthèse de matériaux qui forment les couches actives dans des dispositifs comme les LED, les photodiodes et les cellules solaires .

Synthèse chimique

La this compound est un intermédiaire précieux en synthèse organique. Elle peut être utilisée pour préparer divers dérivés de phosphonates, importants en chimie médicinale et dans le développement de nouveaux produits pharmaceutiques .

Mécanisme D'action

Target of Action

4-Phosphonatoaniline primarily targets the 4′ Phosphopantetheinyl transferase (PptT) . PptT is involved in post-translational modification by carrying out phosphopantetheinylation of proteins in non-ribosomal peptide synthesis and polyketide synthesis pathways of various organisms . It has been shown to be crucial for the survival as well as persistence of Mycobacterium tuberculosis .

Mode of Action

Phosphonates, a class of compounds to which this compound belongs, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets, such as PptT, by inhibiting their enzymatic activity .

Biochemical Pathways

Phosphonates, including this compound, are involved in various biochemical pathways. They are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon . As phosphonates mimic the phosphates and carboxylates of biological molecules, they can potentially inhibit metabolic enzymes, affecting various biochemical pathways . .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the bioavailability of a compound, its distribution within the body, its metabolism, and its elimination

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photocatalytic reactions of similar compounds have been studied in liquid environments . .

Analyse Des Réactions Chimiques

Common Reagents and Conditions

Comparaison Avec Des Composés Similaires

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Propriétés

IUPAC Name |

4-phosphonatoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOBMEMWHJWPNA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO3P-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633742 | |

| Record name | (4-Aminophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52331-30-3 | |

| Record name | (4-Aminophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

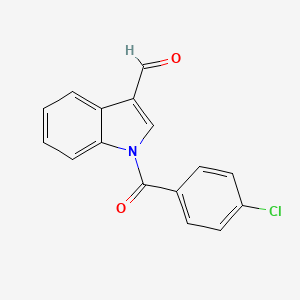

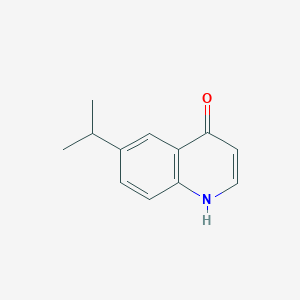

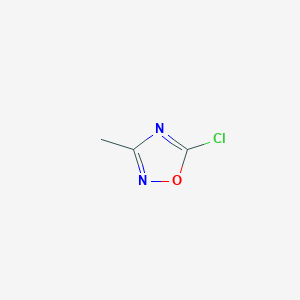

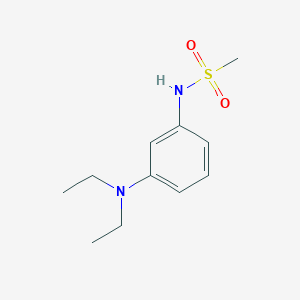

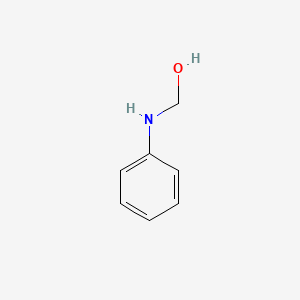

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)

![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/new.no-structure.jpg)